molecular formula C8H16ClNO3 B15305969 6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride

6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride

Katalognummer: B15305969
Molekulargewicht: 209.67 g/mol
InChI-Schlüssel: SUBKVQDOIDNVKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes an oxazepane ring.

Vorbereitungsmethoden

The synthesis of 6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride typically involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to control reaction parameters .

Analyse Chemischer Reaktionen

6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular processes .

Vergleich Mit ähnlichen Verbindungen

6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1,4-Oxazepane-3-carboxylic acid hydrochloride: This compound lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.

    6-Methyl-1,4-oxazepane-3-carboxylic acid hydrochloride: This compound has only one methyl group, which may result in different physical and chemical properties.

    1,4-Oxazepane-3-carboxylic acid: The absence of the hydrochloride salt form can influence its solubility and stability.

The uniqueness of this compound lies in its specific structural features, which can confer distinct properties and applications compared to its analogs .

Eigenschaften

Molekularformel

C8H16ClNO3

Molekulargewicht

209.67 g/mol

IUPAC-Name

6,6-dimethyl-1,4-oxazepane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)4-9-6(7(10)11)3-12-5-8;/h6,9H,3-5H2,1-2H3,(H,10,11);1H

InChI-Schlüssel

SUBKVQDOIDNVKM-UHFFFAOYSA-N

Kanonische SMILES

CC1(CNC(COC1)C(=O)O)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.